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Introduction

TAK-875 (Fasiglifam) is a potent and selective agonist of G protein-coupled receptor 40
(GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It was developed for the
treatment of type 2 diabetes mellitus. Activation of GPR40 in pancreatic (3-cells by TAK-875
enhances glucose-dependent insulin secretion[1][2]. Despite promising efficacy in Phase Il and
[l clinical trials, the development of TAK-875 was terminated due to concerns of drug-induced
liver injury (DILI) in a subset of patients[1][3][4][5][6]. This technical guide provides a
comprehensive overview of the preclinical toxicology reports for TAK-875, focusing on the data
and experimental protocols that shed light on its hepatotoxic potential.

Core Toxicological Profile

The primary toxicological finding associated with TAK-875 in preclinical studies was dose-
dependent hepatotoxicity, observed in both rat and dog models[1][7][8]. The liver injury was
characterized by elevations in serum biomarkers and, in some cases, histopathological
changes. Mechanistic studies have identified several key contributing factors to TAK-875-
induced liver injury, including the formation of a reactive acyl glucuronide metabolite, inhibition
of bile acid transporters, and mitochondrial dysfunction[3][5][9].

Quantitative Toxicology Data
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The following tables summarize the key quantitative findings from various preclinical toxicology
studies of TAK-875.

In Vivo Hepatotoxicity Studies
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Species Study Duration

Dose
(mglkgl/day)

Key Findings Reference

Rat 14 days

200, 600

Dose-dependent
increases in ALT,

total bile acids,

and total

bilirubin. [1]
Significant ALT
increase at 200

and 600 mg/kg.

[1][2]

Rat 4 weeks

20, 60, 200, 600

NOAEL: 60
mg/kg/day.
Findings at 2200
mg/kg included
increased liver

enzymes.

Rat -

1000

Associated with
increases in ALT

(4x), bilirubin

(9x), and bile

acids (3.4x),

along with &8
hepatocellular
hypertrophy and
single-cell

necrosis.[3][5]

Dog 14 days

600

Increased ALT,

total bile acids,

and total bilirubin  [1]
in 2 of 6 animals.

[1][2]

Dog 39 weeks

150

Portal/periportal [8][10]
granulomatous

inflammation with
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crystal formation
in the

liver/intrahepatic
bile ducts.[8][10]

In Vitro Cytotoxicity

Incubation

Cell Type . IC50 (uM) Endpoint Reference
Time
HepG2 48 hours ~100 Cell Viability [1]
Primary Human _—
48 hours ~100 Cell Viability [1]
Hepatocytes
Primary Human
24-48 hours 56-68 ATP levels [11]

Hepatocytes

hibition of .

Transporter Compound IC50 (pM) Reference
TAK-875 acyl

MRP3 _ 0.21 [3][5]
glucuronide

Experimental Protocols
In Vivo Repeat-Dose Toxicology Studies in Rats

e Animal Model: Male Sprague-Dawley rats.

e Dosing: TAK-875 was administered orally once daily for 14 or 28 days at doses ranging from
20 to 600 mg/kg/day. A vehicle control group was also included.

o Parameters Monitored:
o Clinical Observations: Daily monitoring for signs of toxicity.

o Body Weight: Measured at regular intervals.
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o Clinical Pathology: Blood samples were collected for analysis of serum alanine
aminotransferase (ALT), total bile acids (TBA), and total bilirubin (T-BIL) at specified time
points (e.g., day 7 and day 14).

o Histopathology: At the end of the study, liver tissues were collected, fixed, and processed
for microscopic examination.

o Reference:[1][8]

In Vivo Repeat-Dose Toxicology Studies in Dogs

e Animal Model: Beagle dogs.

e Dosing: Oral administration of TAK-875 once daily for durations up to 39 weeks at doses
such as 150 mg/kg/day.

e Parameters Monitored:
o Clinical Pathology: Serum markers of liver injury were assessed.

o Histopathology: Microscopic analysis of liver tissue was performed, with a focus on the
portal and periportal regions and bile ducts.

o Reference:[7][8]

In Vitro Hepatocyte Viability Assay

e Cell Lines: HepG2 human hepatocarcinoma cells and cryopreserved primary human
hepatocytes.

o Treatment: Cells were incubated with varying concentrations of TAK-875 (e.g., up to 100 uM)
for 24 to 48 hours.

o Assay: Cell viability was measured using standard methods, such as assessing ATP levels.

o Reference:[1][11]

Covalent Binding Studies
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o System: Cryopreserved human hepatocytes.

o Method: Hepatocytes were treated with radiolabeled 14C-TAK-875. Following incubation,
cellular proteins were precipitated, and the amount of radioactivity irreversibly bound to the
protein was quantified.

o Endpoint: Covalent binding was expressed as pmol equivalents per mg of protein. The
Covalent Binding Burden (CVB) was then calculated based on the clinical dose.

Reference:[3]

Visualizations
Signaling Pathway and Toxicity Mechanisms

The following diagrams illustrate the proposed signaling pathway for TAK-875's therapeutic
effect and the key mechanisms contributing to its hepatotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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